1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Description
“1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse, ranging from diazo-coupling to one-pot multicomponent reactions . The specific reactions for “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” are not explicitly mentioned in the available literature.Mechanism of Action
Future Directions
The development of new benzothiazole derivatives, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research could focus on exploring the diverse synthetic pathways and biological activities of these compounds.
properties
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-9-2-1-3-10-11(9)16-13(19-10)17-6-4-8(5-7-17)12(15)18/h1-3,8H,4-7H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMTVRMGQTFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
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